4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride under basic conditions.
Addition of the methylphenyl groups: This can be done through Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(2-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methyl groups.
1-(2-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but lacks the chlorine atom on the pyrazole ring.
Uniqueness
This detailed article provides a comprehensive overview of 4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H20Cl2N2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-chloro-1-[(2-chlorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H20Cl2N2/c1-16-7-11-18(12-8-16)23-22(26)24(19-13-9-17(2)10-14-19)28(27-23)15-20-5-3-4-6-21(20)25/h3-14H,15H2,1-2H3 |
InChI Key |
FDBNJQCPKIXDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3Cl)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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